molecular formula C15H12ClN3S B2391603 (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide CAS No. 708249-32-5

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide

Cat. No.: B2391603
CAS No.: 708249-32-5
M. Wt: 301.79
InChI Key: DJNXGKRYHLRYDZ-DHZHZOJOSA-N
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Description

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide is a complex organic compound characterized by the presence of a chlorophenyl group, a pyrrole ring, and a cyanopropenethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl group and the cyanopropenethioamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(3-chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide
  • N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-methoxy-4-methylbenzohydrazide
  • (E)-5-(3-Chlorophenyl)diazenyl-2-hydroxy-3-methoxybenz

Uniqueness

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)-1-methylpyrrol-2-yl]-2-cyanoprop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-19-13(8-11(9-17)15(18)20)5-6-14(19)10-3-2-4-12(16)7-10/h2-8H,1H3,(H2,18,20)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNXGKRYHLRYDZ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CC(=CC=C2)Cl)C=C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=C1C2=CC(=CC=C2)Cl)/C=C(\C#N)/C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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